Tributyl(phenylethynyl)tin

C–C Bond Activation Palladium Catalysis Biaryl Synthesis

Tributyl(phenylethynyl)tin (CAS 3757-88-8), systematically named tributyl(2-phenylethynyl)stannane , is an organotin reagent with the molecular formula C20H32Sn and a molecular weight of 391.18 g/mol. It is typically supplied as a clear liquid with a purity of ≥95% and a density of 1.116 g/mL at 25 °C.

Molecular Formula C20H32Sn
Molecular Weight 391.2 g/mol
CAS No. 3757-88-8
Cat. No. B1330930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(phenylethynyl)tin
CAS3757-88-8
Molecular FormulaC20H32Sn
Molecular Weight391.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C#CC1=CC=CC=C1
InChIInChI=1S/C8H5.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H;3*1,3-4H2,2H3;
InChIKeyPYMPTRMDPJYTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(phenylethynyl)tin (CAS 3757-88-8) Technical Specifications and Supplier Documentation for Procurement


Tributyl(phenylethynyl)tin (CAS 3757-88-8), systematically named tributyl(2-phenylethynyl)stannane [1], is an organotin reagent with the molecular formula C20H32Sn and a molecular weight of 391.18 g/mol [2]. It is typically supplied as a clear liquid with a purity of ≥95% and a density of 1.116 g/mL at 25 °C . This compound is a critical substrate in palladium-catalyzed cross-coupling reactions, specifically Stille couplings, for the installation of a phenylethynyl moiety .

Why Generic Substitution of Tributyl(phenylethynyl)tin (CAS 3757-88-8) with Other Alkynyltin or Phenylethynyl Sources Compromises Synthetic Outcomes


Direct substitution of Tributyl(phenylethynyl)tin with alternative phenylethynyl sources (e.g., trimethyl(phenylethynyl)tin, (phenylethynyl)boronic acid) or other alkynyltin reagents (e.g., tributyl(vinyl)tin) is scientifically unsound due to significant differences in reactivity, stability, and reaction compatibility. While other organotin reagents like trimethylstannyl compounds show higher reactivity, their toxicity is substantially greater, posing increased handling and disposal challenges [1]. Furthermore, alkynylboronic acids, used in Suzuki couplings, operate under different conditions (e.g., base requirement, aqueous compatibility) and often exhibit lower yields in systems optimized for Stille chemistry [2]. The specific stability and transfer efficiency of the phenylethynyl group from the tributylstannane framework are unique to this compound class [3].

Quantitative Differentiation of Tributyl(phenylethynyl)tin (CAS 3757-88-8) in Key Synthetic Applications


Demonstrated Synthetic Utility in Palladium-Catalyzed C–C Bond Activation with 81% Yield

In the context of palladium-catalyzed activation of unstrained C(aryl)–C(aryl) bonds in 2,2′-biphenols, Tributyl(phenylethynyl)tin served as the phenylethynyl transfer agent to achieve a high yield of the desired phenol derivative. Under the optimized conditions (10 mol% Pd(PtBu3)2, 1,4-dioxane, 100 °C), the reaction proceeded smoothly to give the target compound 8d in 81% isolated yield [1]. This demonstrates its high efficiency in transferring the phenylethynyl group in a demanding catalytic manifold.

C–C Bond Activation Palladium Catalysis Biaryl Synthesis

Defined Physical Properties for Quality Control and Reproducibility

Tributyl(phenylethynyl)tin is characterized by well-defined physical constants that are critical for ensuring lot-to-lot consistency and experimental reproducibility. Its density is 1.116 g/mL at 25 °C and its refractive index is n20/D 1.532 . These values serve as essential quality control (QC) benchmarks for incoming material verification and for the precise metering of reagents in automated synthesis.

Analytical Chemistry Quality Control Reproducibility

High Selectivity in Alkynyl Ketone Synthesis vs. Competing Reaction Pathways

In palladium-catalyzed couplings with acyl chlorides, tributyl(phenylethynyl)tin and related (1-alkynyl)tributylstannanes demonstrate high chemoselectivity, transferring only the alkynyl group to the acyl chloride to form 1-alkynyl ketones in respectable yields [1]. This selectivity is a key advantage over alternative organometallic reagents, which may be prone to side reactions such as homocoupling or multiple group transfers.

Alkynyl Ketone Synthesis Stille Coupling Selectivity

Preference for Stille Coupling Over Sonogashira for Higher Yields with Phenylethynyl Pyrroles

Researchers have explicitly noted a preference for utilizing Stille coupling with organotin reagents like Tributyl(phenylethynyl)tin over the Sonogashira reaction for installing phenylethynyl groups onto pyrrolic substituents. This choice was based on previous findings that the Stille method provides higher yields for this specific transformation [1]. While exact yield differentials are not provided in this source, the clear, stated preference for the Stille route underscores a practical advantage in terms of synthetic efficiency for this substrate class.

Stille Coupling Sonogashira Coupling Pyrrole Synthesis

Utility in Synthesizing β-Alkynylcorroles, a Class of Advanced Macrocyclic Ligands

Tributyl(phenylethynyl)tin is a key reagent in one of the key synthetic steps for the preparation of β-alkynylcorroles . This application is noteworthy because β-alkynylcorroles are advanced macrocyclic ligands with applications in catalysis and photodynamic therapy. The ability of this specific stannane to install the phenylethynyl group onto the corrole framework highlights its utility in accessing this niche but important class of functional materials.

Corrole Synthesis Macrocyclic Ligands Porphyrin Chemistry

Documented Role in Synthesizing Substituted Benzene Derivatives via Enynal Intermediates

Tributyl(phenylethynyl)tin is used to prepare various enynals, which are subsequently employed in the synthesis of substituted benzene derivatives catalyzed by nickel . This two-step sequence showcases the compound's versatility as a building block for generating reactive enynal intermediates, which serve as precursors for the construction of complex aromatic systems.

Enynal Synthesis Benzene Derivatives Nickel Catalysis

High-Impact Application Scenarios for Tributyl(phenylethynyl)tin (CAS 3757-88-8) in Advanced Chemical Research


Palladium-Catalyzed C(aryl)–C(aryl) Bond Activation for Biaryl Synthesis

Researchers aiming to functionalize 2,2′-biphenols via unstrained C–C bond activation should procure Tributyl(phenylethynyl)tin as the organotin partner. As demonstrated in a Nature Chemistry study, this reagent provides an 81% yield in such a transformation, offering a validated starting point for methodology development [1].

Synthesis of β-Alkynylcorroles for Catalysis and Photodynamic Therapy

For groups specializing in porphyrinoid chemistry, Tributyl(phenylethynyl)tin is a documented key reagent for installing alkynyl groups onto corrole macrocycles. This application is listed in the technical datasheet of major suppliers and is critical for accessing β-alkynylcorroles, which have potential uses in catalysis and as photosensitizers [1].

Preparation of 1-Alkynyl Ketones via Palladium-Catalyzed Acyl Chloride Coupling

When a synthetic route requires the efficient and chemoselective coupling of an acyl chloride with a phenylethynyl group, Tributyl(phenylethynyl)tin is the preferred reagent. Its high selectivity in transferring only the alkynyl group, as established in a foundational J. Org. Chem. study, minimizes side reactions and streamlines the synthesis of 1-alkynyl ketones [2].

Stille Coupling for Phenylethynyl Installation on Pyrroles

For the synthesis of phenylethynyl-substituted pyrroles, Stille coupling with Tributyl(phenylethynyl)tin is the method of choice over Sonogashira coupling, as it has been reported to provide higher yields for this specific transformation. This is particularly relevant for the construction of extended π-systems for materials science applications [3].

Technical Documentation Hub

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